molecular formula C22H24N2OS B213512 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole

1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole

Cat. No. B213512
M. Wt: 364.5 g/mol
InChI Key: KBYWUTYYOFLUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole, also known as BTM-Indole, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell division. This mechanism has been proposed as the underlying cause of the potent anti-proliferative activity of 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole against cancer cells.
Biochemical and Physiological Effects:
1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, studies have shown that 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole can inhibit the migration and invasion of cancer cells, suggesting that it may have potential applications in the treatment of metastatic cancers.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole in lab experiments is its high purity and yield, which makes it a reliable compound for further research. However, one of the limitations of 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole. One potential avenue is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole and its potential applications in the treatment of other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its potent anti-proliferative activity against cancer cells and inhibition of tubulin polymerization make it a viable candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole involves a multi-step process that includes the condensation of 2,3-dimethyl-1H-indole-5-carboxylic acid with benzylamine, followed by the addition of thiomorpholine-4-carbonyl chloride and triethylamine. The final product is obtained after purification using column chromatography. The synthesis of 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole has been optimized to produce high yields and purity, making it a viable compound for further research.

Scientific Research Applications

1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole has been investigated for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Studies have shown that 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole has been found to inhibit tubulin polymerization, which is a crucial process for cancer cell division.

properties

Product Name

1-benzyl-2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

(1-benzyl-2,3-dimethylindol-5-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C22H24N2OS/c1-16-17(2)24(15-18-6-4-3-5-7-18)21-9-8-19(14-20(16)21)22(25)23-10-12-26-13-11-23/h3-9,14H,10-13,15H2,1-2H3

InChI Key

KBYWUTYYOFLUFI-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCSCC3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCSCC3)CC4=CC=CC=C4)C

Origin of Product

United States

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